molecular formula C9H10N4Na2O4 B1434520 Theophyllol CAS No. 8002-89-9

Theophyllol

Cat. No.: B1434520
CAS No.: 8002-89-9
M. Wt: 284.18 g/mol
InChI Key: KXRNMXPUTQVFOA-UHFFFAOYSA-L
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Description

Theophyllol, also known as theophylline sodium acetate, is a derivative of theophylline. Theophylline is a methylxanthine alkaloid found in tea, coffee, and other plants. This compound has been studied for its potential effects on calcium levels in subcellular fractions of rat brain cortex .

Chemical Reactions Analysis

Theophyllol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of theophylline derivatives .

Biological Activity

Theophyllol, a methylxanthine derivative, is known for its various biological activities, particularly in the respiratory system. This article explores its pharmacological properties, therapeutic applications, and associated case studies that illustrate its clinical significance.

Overview of this compound

This compound is chemically related to theophylline and shares similar pharmacological properties. It acts as a bronchodilator and has been utilized in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). The compound exhibits anti-inflammatory effects and has potential applications in various other health conditions.

This compound primarily works through the following mechanisms:

  • Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells, which promotes bronchodilation.
  • Adenosine Receptor Antagonism : this compound blocks adenosine receptors, which can reduce bronchoconstriction and inflammation.
  • Calcium Mobilization : It enhances calcium influx into cells, contributing to muscle relaxation in the airways.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Bronchodilation

The primary therapeutic use of this compound is in the management of asthma and COPD. It relaxes bronchial smooth muscle and improves airflow.

2. Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation in the airways, which is beneficial for patients with chronic respiratory diseases. It decreases the release of inflammatory mediators like cytokines.

3. Cardiovascular Effects

This compound may impact heart rate and contractility due to its stimulatory effects on the heart. However, caution is advised due to potential toxicity at high doses.

Case Studies

Several case studies highlight the clinical implications of this compound use:

  • Case Study 1 : A 33-year-old male with severe asthma was treated with aminophylline (a related compound) leading to subtherapeutic levels of this compound. Adjusting the infusion rate resulted in improved symptoms but raised concerns about toxicity due to rapid dose escalation .
  • Case Study 2 : A 57-year-old female with COPD experienced toxicity from chronic this compound therapy, presenting with tachycardia and neurological symptoms. Management included cessation of this compound and supportive care .
  • Case Study 3 : A patient presented with status epilepticus attributed to undiagnosed this compound toxicity after ingestion of multiple tablets. Intensive care management was required, including fluid therapy and monitoring for renal function .

Research Findings

Recent studies have provided insights into the pharmacological activities of this compound:

  • Toxicity Profiles : Chronic exposure can lead to significant adverse effects, including cardiac arrhythmias and seizures at elevated plasma concentrations .
  • Metabolism : The metabolism of this compound primarily occurs in the liver, with significant inter-individual variability affecting drug clearance. Genetic factors influencing cytochrome P450 activity can alter therapeutic outcomes .

Comparative Data on Biological Activity

Activity TypeMechanismClinical Relevance
BronchodilationPhosphodiesterase inhibitionAsthma, COPD management
Anti-inflammatoryCytokine suppressionReduces exacerbations in chronic diseases
CardiovascularIncreased heart rateMonitoring required due to toxicity risk

Properties

IUPAC Name

disodium;1,3-dimethyl-2-oxopurin-6-olate;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3,12H,1-2H3;1H3,(H,3,4);;/q;;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRNMXPUTQVFOA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4Na2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8002-89-9
Record name Theophylline sodium acetate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008002899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theophyllol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THEOPHYLLINE SODIUM ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YK6TWH9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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